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Compound Name: d
aci

Cat. No. B1315001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
Methoxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical
and agrochemical research. The document details the available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols
for their acquisition. This guide is intended to serve as a comprehensive resource for
researchers engaged in the synthesis, characterization, and application of pyridazine
derivatives.

Core Spectroscopic Data

The structural integrity and purity of 6-Methoxypyridazine-3-carboxylic acid can be
ascertained through a combination of spectroscopic techniques. The following tables
summarize the key quantitative data obtained from *H NMR, 13C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data
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. . Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz
12.72 S - 1H COOH
7.31-7.28 d 9.6 1H Pyridazine-H4
6.80 - 6.70 d 9.6 1H Pyridazine-H5
2.20 S - 3H OCHs
Solvent: de-DMSO, Spectrometer Frequency: 400MHz
. i 13 1

Chemical Shift (8) ppm Assighment

165-185 C=0 (Carboxylic Acid)
125-170 Aromatic Carbons (Pyridazine Ring)
50-65 OCHs (Methoxy)

Note: Experimental 13C NMR data for 6-Methoxypyridazine-3-carboxylic acid is not readily

available in the searched literature. The values presented are based on typical chemical shift

ranges for the respective functional groups and should be considered as predictive.[1]

Table 3: IR S ic Data (Predicted)

Wavenumber (cm—?)

Intensity

Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
1760-1690 Strong C=0 stretch (Carboxylic Acid)

i C=C and C=N stretching
1600-1450 Medium o )

(Pyridazine Ring)

1320-1210 Medium C-O stretch (Carboxylic Acid)
~1250 Medium C-O-C stretch (Methoxy Ether)
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Note: An experimental IR spectrum for 6-Methoxypyridazine-3-carboxylic acid has not been
found in the available literature. The predicted absorption bands are based on characteristic
vibrational frequencies for the functional groups present in the molecule.[2][3][4][5]

Table 4: Mass Spectrometry Data

m/z lon Method
155 [M+H]* ESI-MS (Positive Mode)
153 [M-H]~ ESI-MS (Negative Mode)

Note: The provided ESI-MS data confirms the molecular weight of 6-Methoxypyridazine-3-
carboxylic acid (154.12 g/mol ).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The
following sections outline the protocols for NMR, IR, and MS analysis of 6-Methoxypyridazine-
3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 6-Methoxypyridazine-3-carboxylic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, CDClIs, or D20). Complete dissolution is essential for high-resolution spectra.

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, add a small amount of an internal standard (e.qg., tetramethylsilane - TMS).

H NMR Acquisition:
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e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-45°
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication) and Fourier transform.

e Phase and baseline correct the spectrum.

» Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0
ppm).

 Integrate the signals and determine the chemical shifts and coupling constants.
13C NMR Acquisition:
o Switch the spectrometer to the 13C nucleus frequency.

e Acquire a proton-decoupled 2C NMR spectrum. This involves broadband decoupling of the
proton frequencies to simplify the spectrum to singlets for each unique carbon.

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

e Process the data similarly to the *H NMR spectrum.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):
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e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 6-Methoxypyridazine-3-carboxylic acid sample directly
onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

o Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.

e The spectrum is usually recorded in the range of 4000-400 cm~1.
Data Analysis:

« ldentify the characteristic absorption bands for the functional groups, such as the broad O-H
stretch and the sharp C=0 stretch of the carboxylic acid, and the C-O and aromatic ring
vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: An Electrospray lonization Mass Spectrometer (ESI-MS).
Sample Preparation:

e Prepare a stock solution of 6-Methoxypyridazine-3-carboxylic acid at a concentration of
approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent. The
final solution may also contain a small percentage of formic acid or ammonium hydroxide to
promote ionization in positive or negative mode, respectively.
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Data Acquisition (ESI-MS):
 Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).
e Acquire the mass spectrum in both positive and negative ion modes.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
temperature, and flow rate) to maximize the signal intensity of the molecular ion.

Data Analysis:

« |dentify the molecular ion peak ([M+H]* in positive mode or [M-H]~ in negative mode) to
confirm the molecular weight.

e If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 6-Methoxypyridazine-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 6-
Methoxypyridazine-3-carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1315001#spectroscopic-data-nmr-ir-ms-
of-6-methoxypyridazine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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